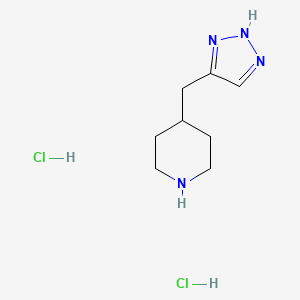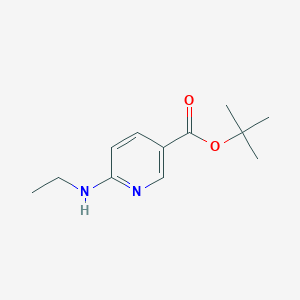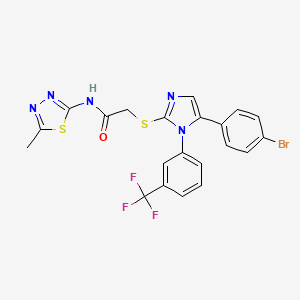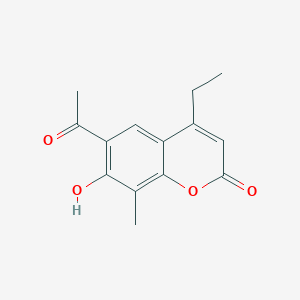![molecular formula C25H31N3O3 B2946333 1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912914-79-5](/img/structure/B2946333.png)
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidinone ring, and a methoxyphenoxy group. The molecular formula of this compound is C25H31N3O3, and it has a molecular weight of 421.54.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzodiazole derivatives is through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam . The methoxyphenoxy group can be attached via an etherification reaction using a suitable phenol derivative and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides, aryl halides, and sulfonates in the presence of nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and as a potential therapeutic agent due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mécanisme D'action
The mechanism of action of 1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxyphenoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the pyrrolidinone ring can contribute to the compound’s overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:
1-butyl-4-{1-[3-(4-hydroxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: This compound has a hydroxy group instead of a methoxy group, which can affect its chemical reactivity and biological activity.
1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: The presence of a chloro group can influence the compound’s electronic properties and its interactions with molecular targets.
1-butyl-4-{1-[3-(4-nitrophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: The nitro group can introduce additional functionality and potential for further chemical modifications.
Propriétés
IUPAC Name |
1-butyl-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-3-4-14-27-18-19(17-24(27)29)25-26-22-8-5-6-9-23(22)28(25)15-7-16-31-21-12-10-20(30-2)11-13-21/h5-6,8-13,19H,3-4,7,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXDKAHHVVZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2946256.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(1-methylpyrazol-4-yl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2946259.png)
![{6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl}methanamine hydrochloride](/img/structure/B2946260.png)



![(4-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2946264.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2946265.png)

![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2946271.png)
![N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2946272.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946273.png)
